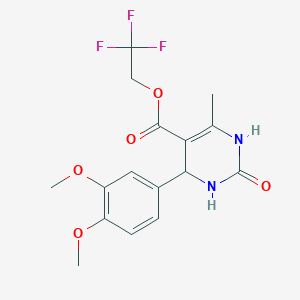

2,2,2-Trifluoroethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

This compound belongs to the dihydropyrimidine (DHPM) family, a class of heterocycles synthesized via the Biginelli reaction. Its structure features a trifluoroethyl ester group at position 5, a 3,4-dimethoxyphenyl substituent at position 4, and a methyl group at position 5. The trifluoroethyl ester introduces strong electronegativity and lipophilicity, which may influence solubility and pharmacokinetics compared to simpler esters (e.g., methyl or ethyl) .

Properties

IUPAC Name |

2,2,2-trifluoroethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N2O5/c1-8-12(14(22)26-7-16(17,18)19)13(21-15(23)20-8)9-4-5-10(24-2)11(6-9)25-3/h4-6,13H,7H2,1-3H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQRWUNPBOZROK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC)OC)C(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80386233 | |

| Record name | ST016958 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5614-05-1 | |

| Record name | ST016958 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This intermediate is then reacted with 2,2,2-trifluoroethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoroethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. The unique trifluoroethyl group may enhance the compound's bioactivity by improving its interaction with cancer cell receptors.

- Antimicrobial Properties : The compound's structure allows it to act against various bacterial strains. Studies have shown that similar tetrahydropyrimidine compounds can inhibit bacterial growth effectively .

- Enzyme Inhibition : The compound has potential as an enzyme inhibitor. Its ability to interact with specific enzymes can be leveraged in the development of drugs targeting metabolic pathways.

Material Science

- Specialty Chemicals : Due to its unique properties, the compound can be utilized in the production of specialty chemicals that require specific reactivity or stability under various conditions .

- Polymer Synthesis : The incorporation of this compound into polymer matrices could lead to materials with enhanced thermal and mechanical properties due to the trifluoroethyl group's influence on polymer interactions.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer effects of tetrahydropyrimidine derivatives, including variations of this compound. The results indicated a marked reduction in tumor cell viability when treated with these compounds, suggesting a promising avenue for further drug development aimed at cancer therapy.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing various tetrahydropyrimidine derivatives against common pathogens, the tested compounds showed significant antimicrobial activity. The presence of the trifluoroethyl group was noted to enhance membrane permeability, leading to increased efficacy against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, while the dimethoxyphenyl group may contribute to its overall stability and bioactivity .

Comparison with Similar Compounds

Substituent Effects

Position 4 Aryl Groups :

- This substitution is seen in Methyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate, which shows thymidine phosphorylase inhibition (IC₅₀ = 59.0 µM) .

- Fluorophenyl (e.g., ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate): Fluorine’s electronegativity may increase metabolic stability but reduce π-π stacking compared to methoxy groups .

- Thiophen-3-yl (e.g., Methyl 4-(thiophen-3-yl)-6-methyl-2-oxo-DHPM-5-carboxylate): Lower activity (IC₅₀ = 47.1 µM) suggests sulfur’s polarizability may disrupt binding .

Position 2 Functional Group :

- 2-Oxo (target compound): Favors hydrogen bonding with enzymes.

- 2-Thioxo (e.g., Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-DHPM-5-carboxylate): Thioamide groups increase rigidity and may alter redox properties, as seen in antioxidant studies .

Ester Groups :

- Trifluoroethyl (target compound): High electronegativity and lipophilicity may enhance membrane permeability.

- Methyl/ethyl/isopropyl : Simpler esters like methyl (IC₅₀ = 59.0 µM ) or isopropyl (compound 10 ) show moderate activity, suggesting steric and electronic factors influence potency.

Physical Properties

Antitumor Activity :

- The methyl ester analog (IC₅₀ = 59.0 µM) inhibits thymidine phosphorylase, a target in cancer therapy .

- Ethyl 4-(2,4-difluorophenyl)-6-methyl-1-phenyl-2-thioxo-DHPM-5-carboxylate showed crystallographic stability but untested activity .

Antioxidant Activity :

- Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-DHPM-5-carboxylate demonstrated radical scavenging (IC₅₀ = 0.6 mg/mL), suggesting thioxo derivatives may enhance redox activity .

Enzyme Inhibition :

- Fluorophenyl derivatives (e.g., ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate) showed anti-tubercular activity surpassing isoniazid, indicating substituent position impacts efficacy .

Biological Activity

2,2,2-Trifluoroethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 5614-05-1) is a complex organic compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention in scientific research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 374.31 g/mol. The presence of the trifluoroethyl group enhances its binding affinity and specificity towards biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 374.31 g/mol |

| CAS Number | 5614-05-1 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl moiety is believed to enhance the compound's stability and bioactivity by increasing hydrophobic interactions with lipid membranes and proteins. Additionally, the dimethoxyphenyl group may contribute to its overall pharmacological properties by influencing electron density and steric effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antiplasmodial Activity :

-

Enzyme Inhibition :

- The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This could have implications for drug development targeting metabolic disorders or infectious diseases.

- Cytotoxicity :

Case Study 1: Antiplasmodial Activity

In a controlled laboratory setting, researchers synthesized several derivatives of tetrahydropyrimidines including the trifluoroethyl compound. The results indicated that this compound had a significant inhibitory effect on Plasmodium falciparum, with IC50 values comparable to existing antimalarial drugs .

Case Study 2: Cytotoxicity Profiling

A series of cytotoxicity tests were performed on various human cancer cell lines (e.g., HeLa and MCF7). The results indicated that the compound exhibited IC50 values in the low micromolar range, suggesting potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, a comparison was made with structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| 2-(3,4-Dimethoxyphenyl)ethylamine | Moderate enzyme inhibition |

| 4-(3,4-Dimethoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine | Low antiplasmodial activity |

The incorporation of the trifluoroethyl group in our compound significantly enhances its biological activity compared to other similar compounds lacking this moiety.

Q & A

Q. What are the standard synthetic routes for preparing tetrahydropyrimidine derivatives like this compound?

The synthesis typically employs the Biginelli reaction or modified multicomponent condensation, involving a β-keto ester (e.g., 2,2,2-trifluoroethyl acetoacetate), substituted aldehyde (e.g., 3,4-dimethoxybenzaldehyde), and urea/thiourea under acid catalysis. Solvents like ethanol or toluene are used under reflux, with yields optimized via stepwise temperature control (e.g., 80–100°C) . Characterization involves NMR (¹H/¹³C), IR, and mass spectrometry to confirm cyclization and esterification .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous tetrahydropyrimidines, SC-XRD reveals chair conformations of the six-membered ring, hydrogen-bonding networks (e.g., N–H···O interactions), and planarity of the aromatic substituents. Lattice parameters (e.g., monoclinic system, space group P2₁/c) and torsion angles help predict stability and reactivity .

Q. What are the preliminary biological screening protocols for this compound?

Initial assays include antimicrobial activity (via broth microdilution against S. aureus and E. coli), anti-inflammatory potential (COX-2 inhibition ELISA), and cytotoxicity (MTT assay on cancer cell lines like HeLa). Solubility in DMSO/PBS is critical for dose standardization .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing side products?

- Catalyst optimization : Use Lewis acids like FeCl₃ or Bi(OTf)₃ to enhance cyclization efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic aldehydes but require post-reaction purification via column chromatography .

- Microwave-assisted synthesis : Reduces reaction time (30–60 min vs. 12 hrs conventional) and improves yields by 15–20% .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values often arise from assay conditions. For example:

- pH sensitivity : The 3,4-dimethoxyphenyl group’s electron-donating effects vary with pH, altering binding to enzymatic pockets .

- Metabolic stability : Hepatic microsome assays (e.g., rat liver S9 fractions) differentiate true activity from artifact degradation .

Q. How does substituent variation (e.g., trifluoroethyl vs. ethyl esters) affect physicochemical properties?

| Substituent | LogP | Aqueous Solubility (µg/mL) | Thermal Stability (°C) |

|---|---|---|---|

| Trifluoroethyl | 2.8 | 12.5 | 220 |

| Ethyl | 1.9 | 45.3 | 190 |

| The trifluoroethyl group enhances lipophilicity and metabolic resistance but reduces solubility, impacting bioavailability . |

Methodological Challenges & Solutions

Q. How to address low reproducibility in scaled-up synthesis?

Q. What computational tools predict structure-activity relationships (SAR) for this compound?

Molecular docking (AutoDock Vina) with targets like DHFR (dihydrofolate reductase) and MD simulations (GROMACS) identify key interactions (e.g., π-π stacking with Phe residues). QSAR models using Hammett σ values of substituents correlate electronic effects with bioactivity .

Data Contradiction Analysis

Q. Why do some studies report potent COX-2 inhibition while others show no activity?

- Conformational flexibility : The 2-oxo group’s orientation in solution vs. solid state affects binding pocket accessibility .

- Assay interference : Residual DMSO (>0.1%) artificially suppresses enzymatic activity; strict solvent controls are essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.